Methotrexate's primary function lies in its ability to inhibit an enzyme called dihydrofolate reductase (DHFR) [1]. DHFR plays a crucial role in folate metabolism, a process essential for cell division and DNA synthesis [2]. By blocking DHFR, methotrexate disrupts folate availability, leading to cell cycle arrest and preventing rapid cell proliferation [1]. This mechanism makes methotrexate a valuable tool for studying cell growth regulation and the mechanisms underlying diseases like cancer, which are characterized by uncontrolled cell division [3].
Methotrexate's ability to modulate the immune system makes it a subject of research in autoimmune diseases like rheumatoid arthritis and psoriasis [4]. It is believed to suppress the activity of immune cells involved in inflammatory processes, potentially offering therapeutic benefits [5]. Research using methotrexate in cell cultures and animal models helps scientists understand the underlying mechanisms of these diseases and develop new treatment strategies [6].
Beyond its clinical use in cancer treatment, methotrexate plays a role in basic cancer research. Scientists utilize methotrexate to study various aspects of cancer biology, including resistance mechanisms developed by cancer cells and the effectiveness of new anti-cancer drugs [7, 8]. Additionally, methotrexate helps researchers investigate the role of folate metabolism in tumor development and progression [9].
Methotrexate hydrate is a synthetic folic acid antagonist []. It is a white to yellowish crystalline powder, odorless and slightly soluble in water []. This compound plays a crucial role in cancer research and treatment due to its ability to inhibit cell growth []. It also finds application in managing autoimmune diseases by suppressing the immune system [].
The key feature of methotrexate hydrate's structure is its resemblance to folic acid, a vital vitamin for human health. However, a crucial difference exists. Methotrexate contains an additional amino group, hindering its conversion to the active form of folate within cells []. This structure allows methotrexate to interfere with DNA synthesis, a crucial process for rapidly dividing cells, making it effective against cancers [].
The exact synthesis pathway for methotrexate is proprietary information, but the general steps involve condensation reactions to form the core structure, followed by further modifications to introduce the specific functional groups [].
Methotrexate undergoes decomposition in the presence of light and moisture []. This necessitates storage in dark, tightly sealed containers.
Methotrexate's primary mechanism of action involves its inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism []. By blocking DHFR, methotrexate disrupts the production of tetrahydrofolate, a crucial molecule for DNA synthesis. This ultimately hinders rapid cell division, a characteristic of cancer cells and overactive immune cells in autoimmune diseases [, ].